N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide is an organic compound that features a bromoethoxy group, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide typically involves the following steps:
Nitration: The nitro group is introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamidation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with a sulfonamide reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, nitration, and sulfonamidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonamide group can mimic natural substrates, inhibiting enzyme activity. The bromoethoxy group can facilitate binding to specific molecular sites, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromoethoxy)-3-nitrobenzene-1-sulfonamide
- N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonic acid
- N-(2-chloroethoxy)-4-nitrobenzene-1-sulfonamide
Uniqueness
N-(2-bromoethoxy)-4-nitrobenzene-1-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromoethoxy group allows for unique substitution reactions, while the nitro and sulfonamide groups provide additional sites for chemical modification and biological interactions.
Properties
Molecular Formula |
C8H9BrN2O5S |
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Molecular Weight |
325.14 g/mol |
IUPAC Name |
N-(2-bromoethoxy)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrN2O5S/c9-5-6-16-10-17(14,15)8-3-1-7(2-4-8)11(12)13/h1-4,10H,5-6H2 |
InChI Key |
CPSAEGWSZQDVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NOCCBr |
Origin of Product |
United States |
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